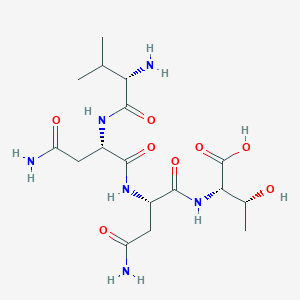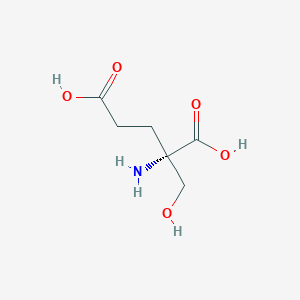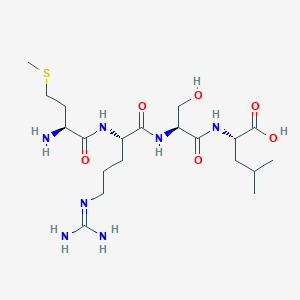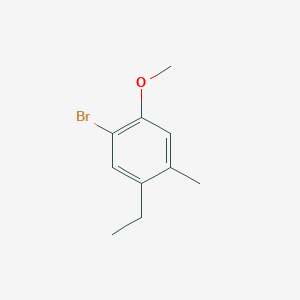![molecular formula C25H32Si B12525784 Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane CAS No. 656824-67-8](/img/structure/B12525784.png)
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triethyl group, a 4-methylphenyl group, and a naphthalen-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane typically involves the reaction of triethylsilane with appropriate aryl halides under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where triethylsilane reacts with 1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often involving hydrosilanes.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Triethylsilane itself can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced aryl silanes.
Substitution: Halogenated or nitrated aryl silanes.
科学的研究の応用
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a component in the development of novel pharmaceuticals.
作用機序
The mechanism of action of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The aryl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Phenylsilane: Contains a phenyl group instead of the more complex aryl groups in Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane.
Naphthylsilane: Features a naphthyl group, similar to the naphthalen-2-yl group in the target compound.
Uniqueness
This compound is unique due to the combination of its triethylsilane backbone with both 4-methylphenyl and naphthalen-2-yl groups. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
656824-67-8 |
|---|---|
分子式 |
C25H32Si |
分子量 |
360.6 g/mol |
IUPAC名 |
triethyl-[1-(4-methylphenyl)-2-naphthalen-2-ylethyl]silane |
InChI |
InChI=1S/C25H32Si/c1-5-26(6-2,7-3)25(23-15-12-20(4)13-16-23)19-21-14-17-22-10-8-9-11-24(22)18-21/h8-18,25H,5-7,19H2,1-4H3 |
InChIキー |
SDCFCPMWKFMSTG-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C(CC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one](/img/structure/B12525713.png)



![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)

![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)




![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
